REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9](O)[N:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:17])=O.CN(C)[CH:22]=[O:23]>>[CH2:1]([O:3][C:4]([C:6]1[C:10]([CH:22]=[O:23])=[C:9]([Cl:17])[N:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1)=[O:5])[CH3:2]
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=NN(C(=C1)O)C(C)C
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Name
|
|
Quantity
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94 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
3.44 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was evaporated under reduced pressure
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Type
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ADDITION
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Details
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the residue poured into ice-cold saturated sodium hydrogen carbonate
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Type
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EXTRACTION
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Details
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extracted three times with dichloromethane
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over anhydrous magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1C=O)Cl)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |